molecular formula C10H7ClN2O B13693554 3-(3-Chlorophenyl)pyrazin-2(1H)-one

3-(3-Chlorophenyl)pyrazin-2(1H)-one

Cat. No.: B13693554
M. Wt: 206.63 g/mol
InChI Key: QGXZNYOALHYVFB-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)pyrazin-2(1H)-one is an organic compound that belongs to the class of pyrazinones It is characterized by a pyrazine ring substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)pyrazin-2(1H)-one typically involves the reaction of 3-chlorobenzoyl chloride with pyrazine-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)pyrazin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Phenyl)pyrazin-2(1H)-one: Similar structure but lacks the chlorine atom.

    3-(3-Methylphenyl)pyrazin-2(1H)-one: Contains a methyl group instead of a chlorine atom.

    3-(3-Fluorophenyl)pyrazin-2(1H)-one: Substituted with a fluorine atom instead of chlorine.

Uniqueness

3-(3-Chlorophenyl)pyrazin-2(1H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and properties. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

3-(3-chlorophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-6H,(H,13,14)

InChI Key

QGXZNYOALHYVFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=CNC2=O

Origin of Product

United States

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